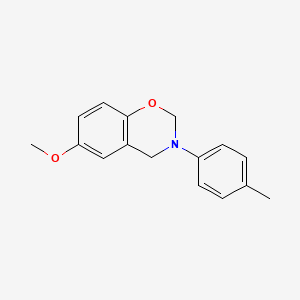

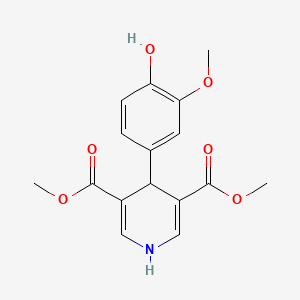

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine, often involves the Mannich reaction. One such synthesis involves reacting eugenol with formaldehyde and propylamine under reflux conditions to yield related benzoxazine compounds. These reactions typically achieve high yields and can be characterized by techniques such as FT-IR and GC-MS, confirming the formation of the desired benzoxazine ring structure (Perangin-angin & Chairi, 2019).

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological activity evaluation of benzoxazine derivatives, highlighting their potential in developing new compounds with bioactive properties. For instance, benzoxazine and aminomethyl derivatives of eugenol were synthesized, and their biological activities were tested using the brine shrimp lethality test, indicating potential for further study due to their bioactivity (Rudyanto et al., 2014). Additionally, derivatives have been evaluated for cytotoxicity against cancer cell lines, such as MCF-7, demonstrating their potential in cancer research (Rudyanto et al., 2015).

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal applications of benzoxazine derivatives. Novel triazole derivatives, including those incorporating benzoxazine rings, have been synthesized and shown to possess good or moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).

Agrochemical Potential

Benzoxazinones, a related group of compounds, have been identified as active agents in maize resistance to pests, undersccoring the potential of benzoxazine derivatives in agricultural applications. Their role in plant defense mechanisms, such as resistance to the European corn borer, has been documented, suggesting avenues for exploring benzoxazine derivatives in enhancing crop protection (Klun et al., 1967). Moreover, the ecological role and bioactivity of benzoxazinones, including their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, have been extensively studied, providing insights into their potential agronomic utility and highlighting the broader significance of benzoxazine and benzoxazinone derivatives in natural product chemistry and agriculture (Macias et al., 2006).

Potential in Medicinal Chemistry

The exploration of benzoxazine derivatives in medicinal chemistry has led to the identification of compounds with promising pharmacological profiles. For example, specific derivatives have shown binding selectivity for γ-aminobutyric acid-A (GABA-A) receptor subtypes, indicating potential applications in developing therapeutics for neurological disorders (Carling et al., 2004).

properties

IUPAC Name |

6-methoxy-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)17-10-13-9-15(18-2)7-8-16(13)19-11-17/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEUPOXQBUZGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)